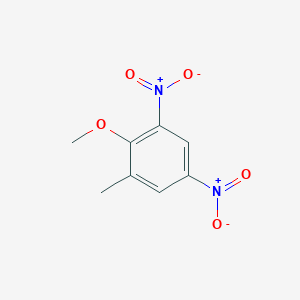

2-Methoxy-1-methyl-3,5-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methoxy-1-methyl-3,5-dinitrobenzene” is a chemical compound with the molecular weight of 212.16 . The IUPAC name for this compound is 1-methoxy-2-methyl-3,5-dinitrobenzene .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The InChI code for “2-Methoxy-1-methyl-3,5-dinitrobenzene” is 1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .科学的研究の応用

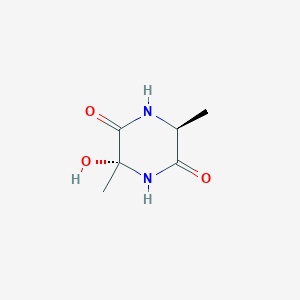

Nucleophilic Aromatic Substitution

2-Methoxy-1-methyl-3,5-dinitrobenzene is involved in reactions such as nucleophilic aromatic substitution. The reactivity of the nitro-group in such compounds is a subject of study due to its unique chemical properties. For instance, piperidine reacts with o-dinitrobenzene to form 2-nitro-1-piperidinobenzene, showcasing the utility of such compounds in synthetic chemistry. This particular reaction does not undergo base catalysis and exhibits second-order kinetics, providing a quantitative yield. The kinetics and mechanism of these reactions are critical for understanding the behavior of nitro-aromatic compounds in various chemical contexts (Pietra & Vitali, 1972).

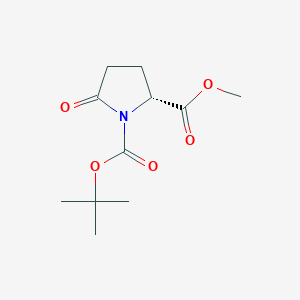

Synthesis of Pharmaceuticals

The compound plays a role in the synthesis of pharmaceuticals. For example, the synthesis of omeprazole, a proton pump inhibitor, involves complex reactions where compounds like 2-Methoxy-1-methyl-3,5-dinitrobenzene may be involved or related. The synthesis involves multiple steps, including the formation of an ester and coupling with the Grignard reagent, showcasing the compound's importance in intricate pharmaceutical synthesis processes (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

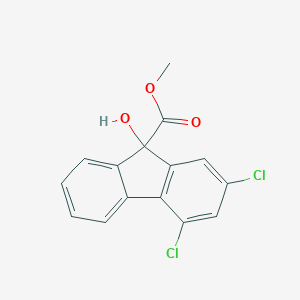

Photosensitive Protecting Groups

2-Methoxy-1-methyl-3,5-dinitrobenzene and related compounds find applications in the development of photosensitive protecting groups. These groups are crucial in synthetic chemistry for protecting reactive sites during a chemical reaction. The application of such groups, including 3,5-dimethoxybenzyl, 2,4-dinitrobenzenesulfenyl, shows promise for future applications in various domains of synthetic chemistry (Amit, Zehavi, & Patchornik, 1974).

Luminescent Micelles

The compound and its related analogs are explored for their potential in creating luminescent micelles. These micelles are important in supramolecular chemistry due to their organized structure and responsive physical and optical features. They can be used as sensors for toxic materials, in bioimaging, and in drug delivery, showcasing the versatility and potential of these compounds in advanced materials science (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Analytical Method Development

The compound is also significant in the development of analytical methods. For example, it is crucial in determining the presence and concentration of methyl paraben in cosmetics. Various analytical techniques, including spectrophotometric methods and capillary electrophoresis, are employed to ensure the safety and compliance of cosmetic products (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

特性

IUPAC Name |

2-methoxy-1-methyl-3,5-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHBHMOBNNBYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324280 |

Source

|

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-methyl-3,5-dinitrobenzene | |

CAS RN |

29027-13-2 |

Source

|

| Record name | NSC406250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4-[(ethylthio)methyl]-](/img/structure/B166515.png)

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)